N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide is a heterocyclic compound featuring a pyrazole core substituted with a pyrazine ring and a pivalamide (2,2-dimethylpropanamide) group. The pivalamide group enhances metabolic stability due to its bulky tert-butyl structure, which may reduce enzymatic degradation .
Properties
IUPAC Name |
2,2-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)13(20)17-8-10-7-11(18-19(10)4)12-9-15-5-6-16-12/h5-7,9H,8H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSOJUNRNMCTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.37 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities. The compound's specific structural characteristics contribute to its interaction with biological targets, enhancing its therapeutic potential.
1. Antioxidant Activity
Recent studies have shown that pyrazole derivatives exhibit significant antioxidant properties. For instance, related compounds have demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing cellular damage associated with oxidative stress . The antioxidant capacity of this compound may be attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).
2. Neuroprotective Effects
Neuroprotection is another critical area where pyrazole derivatives have shown promise. In vitro studies using SH-SY5Y cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) have indicated that compounds similar to this compound can significantly reduce neuronal injury and apoptosis . The mechanisms underlying these neuroprotective effects may involve metal chelation and modulation of neuroinflammatory pathways.
3. Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses . This activity suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives, including those structurally related to this compound:
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of functional groups in the pyrazole ring allows for effective electron donation, neutralizing free radicals.
- Metal Chelation : Similar compounds exhibit chelation properties, particularly with transition metals like Cu²⁺, which can mitigate oxidative stress in neuronal tissues .
- Cytokine Modulation : The compound may influence signaling pathways that regulate inflammation, leading to decreased production of pro-inflammatory mediators .
Scientific Research Applications
The compound demonstrates significant biological activities, primarily due to the presence of the pyrazole moiety, which is known for its diverse pharmacological effects:
- Anticancer Properties : Research indicates that pyrazole derivatives exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown that pyrazole-based compounds can target specific pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties. In vivo studies demonstrated that certain derivatives could significantly reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to disease processes. For example, it has been noted that modifications of pyrazole structures can enhance selectivity and potency against monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases .
Synthetic Pathways
The synthetic routes for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide often involve multi-step processes that emphasize the importance of functional group manipulation:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Pyrazine derivative + methyl hydrazine | Formation of pyrazole ring |
| 2 | Reaction with pivaloyl chloride | Introduction of pivalamide group |
| 3 | Purification through recrystallization | Isolation of the final product |
This multi-step synthesis allows for the introduction of various functional groups, which can be tailored to enhance biological activity or improve solubility .
Case Studies
Several studies have investigated the efficacy of this compound in different biological assays:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In another investigation, this compound was tested in a carrageenan-induced paw edema model in rats. The compound exhibited significant reduction in edema compared to control groups, suggesting strong anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituent variations, molecular properties, and inferred applications:
Key Comparisons
Core Heterocycles :
- The target compound uses a pyrazole-pyrazine core, whereas tyclopyrazoflor and the ABL1 inhibitor incorporate indazole-pyridine or pyridine-pyrazole systems. Pyrazine rings enhance π-π stacking in receptor binding, while pyridines improve solubility .
- The tert-butyldimethylsilyl (TBS) group in the catalog compound highlights synthetic strategies for protecting hydroxyl groups during multi-step syntheses.
- Functional Groups: Pivalamide vs. Carboxamide: Pivalamide’s steric bulk may reduce metabolic clearance compared to simpler carboxamides (e.g., tyclopyrazoflor ), but it could hinder target binding affinity.
Synthetic Routes :
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule comprises a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole scaffold linked via a methylene bridge to a pivalamide group. Key challenges include:
- Regioselective synthesis of the pyrazole ring to ensure correct substitution at positions 1, 3, and 5.
- Functional group compatibility , particularly avoiding side reactions during pivalamide introduction.
- Purification hurdles due to the compound’s moderate polarity and potential for tautomerism in the pyrazole ring.
Synthetic Routes and Methodologies
Route 1: Pyrazole Core Formation Followed by Pivalamide Functionalization
This two-step approach prioritizes constructing the pyrazole ring before introducing the pivalamide moiety.
Step 1: Synthesis of 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
A modified Knorr pyrazole synthesis is employed, adapting methods from Frontiers in Chemistry:
- Reagents : Methyl acetoacetate (25 mmol), 2-hydrazinylpyrazine (25 mmol), acetic acid (20 mL), sodium acetate (26 mmol).
- Conditions : Reflux under nitrogen for 12 hr, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.
- Intermediate : 5-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol (Yield: 68–73%).
Methylation :
- Reagents : Methyl iodide (1.2 eq), K₂CO₃ (2 eq) in DMF.
- Conditions : 60°C for 6 hr, yielding 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-ol (Yield: 85%).
Oxidation to Aldehyde :
- Reagents : MnO₂ (3 eq) in dichloromethane.
- Conditions : Stirred at 25°C for 24 hr, affording the aldehyde intermediate (Yield: 62%).
Step 2: Reductive Amination with Pivalamide
Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Route 1 Performance | Route 2 Performance |
|---|---|---|
| Optimal Solvent | Acetic acid (Step 1) | DMF |
| Reaction Temp | 110°C (Step 1) | 80°C |
| Key Catalyst | NaBH₃CN (Step 2) | K₂CO₃ |
Data aggregated from highlight DMF’s superiority in Route 2 for enhancing nucleophilicity of the pivalamide anion.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 34% | 72% |
| Step Count | 4 | 2 |
| Purity (HPLC) | 98.2% | 99.5% |
| Scalability | Moderate | High |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)pivalamide?
Answer:
The synthesis typically involves multi-step reactions:
Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions.
Pyrazine Coupling : Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to attach the pyrazine moiety .
Pivalamide Functionalization : Amidation via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with pivaloyl chloride .
Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize by-products. Monitor intermediates via TLC and NMR .
Basic: How is the molecular structure of this compound characterized?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to assign protons and carbons (e.g., pyrazole C-H at δ 6.2–6.5 ppm; pyrazine signals at δ 8.3–8.7 ppm) .
- X-ray Crystallography : SHELX programs (SHELXL) resolve 3D conformation and hydrogen-bonding patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 331.18 g/mol) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on pyrazine’s π-π stacking and pivalamide’s hydrophobic interactions .
- MD Simulations : Analyze stability of ligand-target complexes over time (GROMACS/AMBER). Validate with experimental IC₅₀ values .
- SAR Analysis : Modify substituents (e.g., methyl groups on pyrazole) and compare binding free energies (ΔG) .
Advanced: What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?
Answer:
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolic Stability Tests : Assess compound degradation in cellular environments (LC-MS/MS) to explain reduced potency .
- Structural Analysis : Compare crystal structures of free vs. bound compound to identify conformational changes affecting activity .
Basic: What are the key physicochemical properties influencing solubility and bioavailability?
Answer:
- LogP : ~2.5 (moderate lipophilicity due to pivalamide).
- Solubility : Poor in water; use co-solvents (DMSO/PEG) for in vitro assays.
- pKa : Pyrazine nitrogen (pKa ~3.5) affects protonation state at physiological pH .
Advanced: How can reaction pathways be optimized for scale-up without compromising yield?
Answer:
- Flow Chemistry : Continuous processing for Pd-catalyzed steps reduces catalyst loading and improves reproducibility .
- DoE (Design of Experiments) : Screen variables (temperature, solvent ratio) using factorial design to identify robust conditions .
- In-line Analytics : UV/Vis or FTIR monitors reaction progress in real time .
Basic: What spectroscopic techniques validate synthetic intermediates?
Answer:
- IR Spectroscopy : Confirm amide formation (C=O stretch at ~1650 cm⁻¹) .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns .
- HSQC NMR : Correlate ¹H-¹³C signals to resolve regiochemistry in pyrazole-pyrazine linkages .
Advanced: How does substituent variation on the pyrazole ring affect bioactivity?
Answer:
- Methyl Group (C1) : Enhances metabolic stability but may sterically hinder target binding.
- Pyrazine (C3) : Electron-withdrawing effect increases π-stacking affinity for aromatic residues in enzymes .
- Pivalamide (N-methyl) : Hydrophobic interactions improve membrane permeability but reduce solubility .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : -20°C under inert gas (Argon) to prevent oxidation.
- Solvent : Store in anhydrous DMSO (sealed vials with desiccants).
- Light Sensitivity : Protect from UV exposure (amber glass containers) .
Advanced: How can hydrogen-bonding patterns in the crystal lattice inform formulation design?
Answer:
- Graph Set Analysis : Identify robust H-bond motifs (e.g., R₂²(8) patterns) that influence polymorph stability .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance solubility without altering bioactivity .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo) with ATP-competitive probes .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Affinity : FP (fluorescence polarization) for receptor-ligand interactions .
Advanced: How can contradictory results in enzyme inhibition vs. cellular efficacy be reconciled?
Answer:
- Off-target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
- Prodrug Design : Mask polar groups (e.g., pivalamide) to improve cellular uptake, then assess activated form .
- Pathway Analysis : RNA-seq to evaluate downstream signaling effects (e.g., apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
